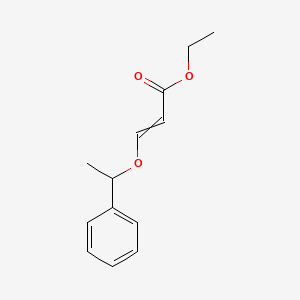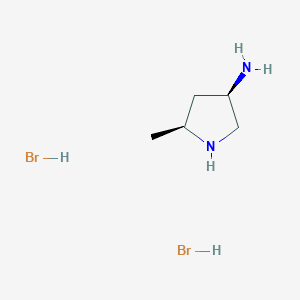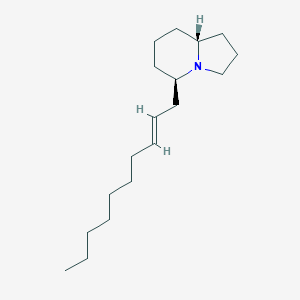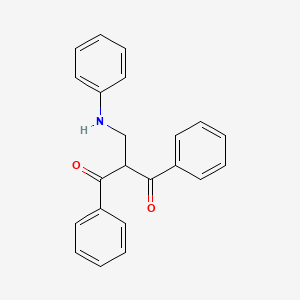
Ethyl 3-(1-phenylethoxy)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(1-phenylethoxy)prop-2-enoate is an organic compound with the molecular formula C13H16O3. It is an ester derivative of propenoic acid and contains a phenylethoxy group. This compound is known for its applications in various fields, including organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-(1-phenylethoxy)prop-2-enoate can be synthesized through the alkylation of enolate ions. The process involves the reaction of ethyl acetoacetate with an alkyl halide under basic conditions to form the desired ester . Another method involves the condensation of ethyl 3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines .
Industrial Production Methods: Industrial production of this compound typically involves the esterification of acrylic acid with ethanol in the presence of an acid catalyst. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(1-phenylethoxy)prop-2-enoate undergoes various chemical reactions, including nucleophilic addition, substitution, and oxidation. It reacts with 1,2-binucleophiles such as hydrazine, phenylhydrazine, and hydroxylamine to form pyrazole and isoxazole derivatives .
Common Reagents and Conditions:
Nucleophilic Addition: Reagents like hydrazine and phenylhydrazine in ethanol at room temperature.
Substitution: Alkyl halides under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products: The major products formed from these reactions include pyrazole and isoxazole derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Ethyl 3-(1-phenylethoxy)prop-2-enoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of polymers, resins, and coatings due to its reactivity and stability
Mechanism of Action
The mechanism of action of ethyl 3-(1-phenylethoxy)prop-2-enoate involves its interaction with nucleophiles and electrophiles. The phenylethoxy group enhances its reactivity, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Ethyl acrylate: An ester of acrylic acid, used in the production of polymers and resins.
2-Ethyl hexyl acrylate: Used in adhesives and coatings.
Uniqueness: Ethyl 3-(1-phenylethoxy)prop-2-enoate is unique due to its phenylethoxy group, which imparts distinct reactivity and stability compared to other acrylate esters. This makes it valuable in specialized applications where specific chemical properties are required.
Properties
CAS No. |
146176-68-3 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
ethyl 3-(1-phenylethoxy)prop-2-enoate |
InChI |
InChI=1S/C13H16O3/c1-3-15-13(14)9-10-16-11(2)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3 |
InChI Key |
CXHHIFFZQWATDB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=COC(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,8-Diazaspiro[4.5]decane-8-carboxylic acid,3-oxo-2-(phenylmethyl)-,1,1-dimethylethyl ester](/img/structure/B12555492.png)
![{[3-(Methoxymethylidene)pent-1-en-2-yl]oxy}(trimethyl)silane](/img/structure/B12555505.png)

![[(5-Aminopyridin-2-yl)methylideneamino]thiourea](/img/structure/B12555537.png)
![(1-Oxo-1lambda~5~-pyridin-4-yl)[4-(9H-xanthen-9-ylidene)piperidin-1-yl]methanone](/img/structure/B12555538.png)
![2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl-](/img/structure/B12555543.png)

![1-Nitro-4-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)oxy]benzene](/img/structure/B12555567.png)
![2'-Deoxy-5-[3-(hexylamino)-3-oxoprop-1-en-1-yl]uridine](/img/structure/B12555572.png)

